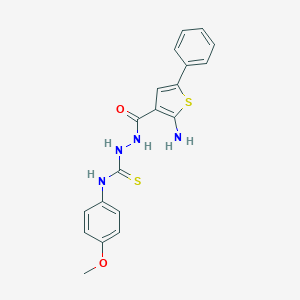

![molecular formula C19H16N6OS B292619 N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea](/img/structure/B292619.png)

N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea, also known as MPPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis and insulin secretion.

Wirkmechanismus

N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea acts as a competitive inhibitor of GPR119, binding to the receptor and preventing the binding of endogenous ligands such as oleoylethanolamide (OEA) and 2-oleoylglycerol (2-OG). GPR119 activation leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and promote glucose uptake in peripheral tissues.

Biochemical and Physiological Effects:

N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, leading to improved glucose tolerance and reduced hyperglycemia in animal models of T2DM. It has also been shown to increase GLP-1 secretion and improve gut motility in animal models of obesity and metabolic syndrome.

Vorteile Und Einschränkungen Für Laborexperimente

N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea is a potent and selective inhibitor of GPR119, making it a valuable tool for studying the role of this receptor in glucose homeostasis and insulin secretion. However, its efficacy and safety in humans have not yet been established, and further studies are needed to determine its potential as a therapeutic agent for T2DM.

Zukünftige Richtungen

Future research on N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea could focus on its potential as a therapeutic agent for other metabolic disorders such as obesity and metabolic syndrome. It could also be used in combination with other drugs such as GLP-1 receptor agonists to enhance their efficacy in the treatment of T2DM. Further studies are needed to determine the optimal dosage and administration route of N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea, as well as its long-term safety and efficacy in humans.

Synthesemethoden

The synthesis of N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea involves a series of chemical reactions starting from commercially available starting materials. The process involves the condensation of 2-aminopyrimidine with 1,3-diphenylurea, followed by the reaction with methyl isocyanate to form the pyrazolopyrimidine core. The final step involves the introduction of the thiourea moiety through a reaction with phenyl isothiocyanate.

Wissenschaftliche Forschungsanwendungen

N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). GPR119 is expressed in pancreatic beta cells and intestinal L cells, which play a crucial role in the regulation of glucose homeostasis and insulin secretion. N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in animal models of T2DM.

Eigenschaften

Molekularformel |

C19H16N6OS |

|---|---|

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

1-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-phenylthiourea |

InChI |

InChI=1S/C19H16N6OS/c1-13-21-17-16(12-20-25(17)15-10-6-3-7-11-15)18(26)24(13)23-19(27)22-14-8-4-2-5-9-14/h2-12H,1H3,(H2,22,23,27) |

InChI-Schlüssel |

SWRWNADUZMRFKN-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1NC(=S)NC4=CC=CC=C4 |

Kanonische SMILES |

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1NC(=S)NC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292537.png)

![Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate](/img/structure/B292538.png)

![N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide](/img/structure/B292540.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-{2,5-dioxo-4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B292541.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(2-fluorophenyl)-2,5-dioxo-1-piperazinyl]acetamide](/img/structure/B292542.png)

![2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B292545.png)

![2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B292547.png)

![2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide](/img/structure/B292548.png)

![2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B292550.png)

![3-{4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-5-phenyl-2-thienylamine](/img/structure/B292551.png)

![1-{[4-allyl-5-(2-amino-5-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B292552.png)

![ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B292556.png)

![ethyl 3-amino-2-[(cyanomethyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B292557.png)